molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B130263 Nonane CAS No. 144637-82-1

Nonane

Cat. No.: B130263
CAS No.: 144637-82-1
M. Wt: 128.25 g/mol
InChI Key: BKIMMITUMNQMOS-UHFFFAOYSA-N
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Description

, also known as N-nonane or CH3-[CH2]7-CH3, belongs to the class of organic compounds known as alkanes. These are acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2 , and therefore consisting entirely of hydrogen atoms and saturated carbon atoms. Thus, is considered to be a hydrocarbon lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). is also a parent compound for other transformation products, including but not limited to, 2-nonanol, nonan-1-ol, and nonanoic acid. is an alkane and gasoline tasting compound that can be found in a number of food items such as common oregano, pepper (spice), ginger, and lime. This makes a potential biomarker for the consumption of these food products.
N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86°F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
Nonane is a straight chain alkane composed of 9 carbon atoms. It has a role as a volatile oil component and a plant metabolite.

Properties

IUPAC Name

nonane
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InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC
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Molecular Formula

C9H20, Array
Record name N-NONANE
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DSSTOX Substance ID

DTXSID9025796
Record name Nonane
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Molecular Weight

128.25 g/mol
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Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F
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Flash Point

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Density

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41
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Vapor Pressure

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg
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Color/Form

Colorless liquid

CAS No.

111-84-2, 61193-19-9, 66039-00-7
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Record name NONANE
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Melting Point

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F
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Synthesis routes and methods I

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of (0.1 mmol) of 10, (0.12 mmol) of 4, 14 mg (0.13 mmol) of neopentyl glycol, 95 mg (0.3 mmol) of Ba(OH)2.8H2O, 80 μl (6.08 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 2 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 2 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×2 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is purified by recrystallisation twice from nonane (yield: 60%).
Name
10
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Reactant of Route 1
Nonane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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